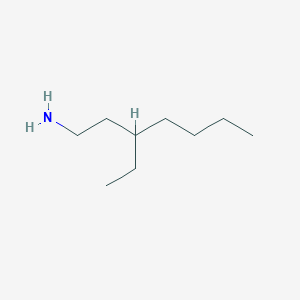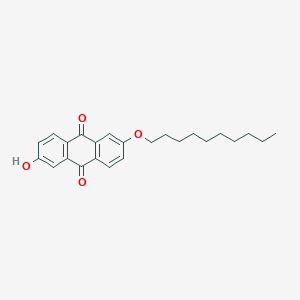
trans-Bromobis(dimethylphenylphosphine)methyl platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Bromobis(dimethylphenylphosphine)methyl platinum: is an organometallic compound with the molecular formula C17H27BrP2Pt . It is a coordination complex where a platinum atom is bonded to a bromine atom, a methyl group, and two dimethylphenylphosphine ligands. This compound is known for its applications in various fields of scientific research, particularly in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bromobis(dimethylphenylphosphine)methyl platinum typically involves the reaction of dimethylphenylphosphine with a platinum precursor such as platinum(II) bromide . The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods: This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials and solvents .
Chemical Reactions Analysis
Types of Reactions: trans-Bromobis(dimethylphenylphosphine)methyl platinum undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom or the dimethylphenylphosphine ligands can be substituted by other ligands under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal and potentially changing the coordination environment.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include , , and . These reactions are typically carried out in solvents like or at room temperature or under reflux conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a different halide will yield a new platinum complex with the corresponding halide ligand .
Scientific Research Applications
trans-Bromobis(dimethylphenylphosphine)methyl platinum has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including and .
Coordination Chemistry: The compound serves as a model system for studying the coordination behavior of platinum complexes.
Material Science: .
Mechanism of Action
The mechanism by which trans-Bromobis(dimethylphenylphosphine)methyl platinum exerts its effects involves the coordination of the platinum center to various substrates. The platinum atom acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The dimethylphenylphosphine ligands stabilize the platinum center and modulate its reactivity .
Comparison with Similar Compounds
- trans-Dibromobis(triphenylphosphine)platinum(II)
- cis-Dichlorobis(dimethylphenylphosphine)platinum(II)
- trans-Dichlorobis(triphenylphosphine)platinum(II)
Comparison: trans-Bromobis(dimethylphenylphosphine)methyl platinum is unique due to the presence of the methyl group and the specific arrangement of the dimethylphenylphosphine ligands. This unique structure imparts distinct reactivity and stability compared to other platinum complexes. For example, the presence of the methyl group can influence the electronic properties of the platinum center, affecting its catalytic activity and coordination behavior .
Properties
Molecular Formula |
C17H25BrP2Pt |
|---|---|
Molecular Weight |
566.3 g/mol |
IUPAC Name |
bromoplatinum(1+);carbanide;dimethyl(phenyl)phosphane |
InChI |
InChI=1S/2C8H11P.CH3.BrH.Pt/c2*1-9(2)8-6-4-3-5-7-8;;;/h2*3-7H,1-2H3;1H3;1H;/q;;-1;;+2/p-1 |
InChI Key |
AFLFTFKLZCHXLA-UHFFFAOYSA-M |
Canonical SMILES |
[CH3-].CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.Br[Pt+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



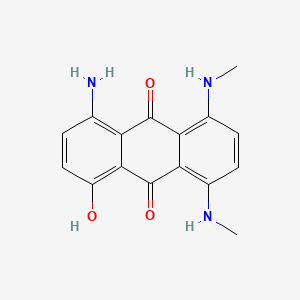
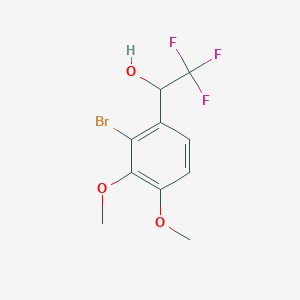
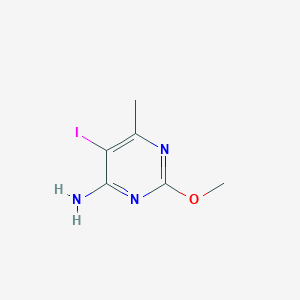

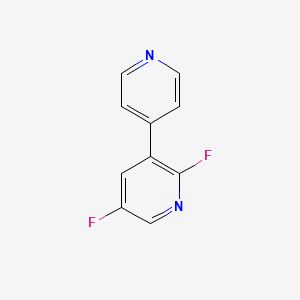
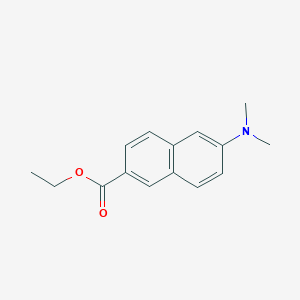
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)
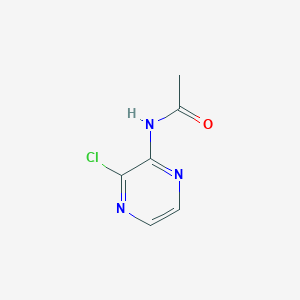
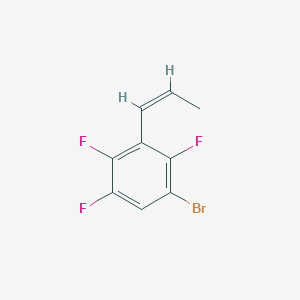
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
